molecular formula C23H23N3O2 B302269 N-(3,4-dimethylphenyl)-2-[4-(2-phenylcarbohydrazonoyl)phenoxy]acetamide

N-(3,4-dimethylphenyl)-2-[4-(2-phenylcarbohydrazonoyl)phenoxy]acetamide

Cat. No. B302269
M. Wt: 373.4 g/mol
InChI Key: SMJLCIHKGKZGLH-IWIPYMOSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-2-[4-(2-phenylcarbohydrazonoyl)phenoxy]acetamide, also known as DPPA, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have unique biochemical and physiological effects.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-[4-(2-phenylcarbohydrazonoyl)phenoxy]acetamide has been studied for its potential applications in scientific research, including its use as a ligand for metal ions, a potential anti-inflammatory agent, and a potential antitumor agent. N-(3,4-dimethylphenyl)-2-[4-(2-phenylcarbohydrazonoyl)phenoxy]acetamide has been found to bind to metal ions such as copper and nickel, and has been studied for its potential use in metal ion detection. N-(3,4-dimethylphenyl)-2-[4-(2-phenylcarbohydrazonoyl)phenoxy]acetamide has also been found to have anti-inflammatory properties, and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. Additionally, N-(3,4-dimethylphenyl)-2-[4-(2-phenylcarbohydrazonoyl)phenoxy]acetamide has been found to have potential antitumor properties, and has been studied for its potential use in cancer treatment.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-[4-(2-phenylcarbohydrazonoyl)phenoxy]acetamide is not fully understood. However, it is believed that N-(3,4-dimethylphenyl)-2-[4-(2-phenylcarbohydrazonoyl)phenoxy]acetamide may bind to metal ions and inhibit their activity, which could contribute to its anti-inflammatory and antitumor properties. Additionally, N-(3,4-dimethylphenyl)-2-[4-(2-phenylcarbohydrazonoyl)phenoxy]acetamide may interact with cellular proteins and enzymes, which could also contribute to its biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-[4-(2-phenylcarbohydrazonoyl)phenoxy]acetamide has been found to have unique biochemical and physiological effects. In addition to its potential anti-inflammatory and antitumor properties, N-(3,4-dimethylphenyl)-2-[4-(2-phenylcarbohydrazonoyl)phenoxy]acetamide has been found to have antioxidant properties and has been studied for its potential use in treating oxidative stress-related diseases. N-(3,4-dimethylphenyl)-2-[4-(2-phenylcarbohydrazonoyl)phenoxy]acetamide has also been found to have potential neuroprotective properties, and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-dimethylphenyl)-2-[4-(2-phenylcarbohydrazonoyl)phenoxy]acetamide in lab experiments is its unique biochemical and physiological effects. Additionally, N-(3,4-dimethylphenyl)-2-[4-(2-phenylcarbohydrazonoyl)phenoxy]acetamide is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N-(3,4-dimethylphenyl)-2-[4-(2-phenylcarbohydrazonoyl)phenoxy]acetamide in lab experiments is its potential toxicity, which could limit its use in certain applications.

Future Directions

There are several future directions for research on N-(3,4-dimethylphenyl)-2-[4-(2-phenylcarbohydrazonoyl)phenoxy]acetamide. One area of research could focus on the development of new synthesis methods for N-(3,4-dimethylphenyl)-2-[4-(2-phenylcarbohydrazonoyl)phenoxy]acetamide, which could lead to the production of more efficient and cost-effective methods for obtaining this compound. Another area of research could focus on the development of new applications for N-(3,4-dimethylphenyl)-2-[4-(2-phenylcarbohydrazonoyl)phenoxy]acetamide, including its use in drug discovery and development. Additionally, further studies could be conducted to better understand the mechanism of action of N-(3,4-dimethylphenyl)-2-[4-(2-phenylcarbohydrazonoyl)phenoxy]acetamide, which could lead to the development of new therapeutic interventions for various diseases and conditions.

Synthesis Methods

N-(3,4-dimethylphenyl)-2-[4-(2-phenylcarbohydrazonoyl)phenoxy]acetamide can be synthesized using a variety of methods, including the reaction of 2,4-dimethylphenyl isocyanate with 4-(2-phenylhydrazono)phenol in the presence of a base. Another method involves the reaction of 2,4-dimethylphenyl isocyanate with 4-(2-phenylhydrazono)phenol in the presence of a catalyst. Both of these methods have been used successfully to synthesize N-(3,4-dimethylphenyl)-2-[4-(2-phenylcarbohydrazonoyl)phenoxy]acetamide.

properties

Product Name

N-(3,4-dimethylphenyl)-2-[4-(2-phenylcarbohydrazonoyl)phenoxy]acetamide

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[4-[(Z)-(phenylhydrazinylidene)methyl]phenoxy]acetamide

InChI

InChI=1S/C23H23N3O2/c1-17-8-11-21(14-18(17)2)25-23(27)16-28-22-12-9-19(10-13-22)15-24-26-20-6-4-3-5-7-20/h3-15,26H,16H2,1-2H3,(H,25,27)/b24-15-

InChI Key

SMJLCIHKGKZGLH-IWIPYMOSSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)/C=N\NC3=CC=CC=C3)C

SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=NNC3=CC=CC=C3)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=NNC3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.